

# abstracts from the Balkan Physical Union 11th conference

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BPU-11	
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## Nanoparticle-Based Drug Delivery Systems

A significant focus of the research presented was the development and characterization of novel nanoparticle-based drug delivery systems. One study detailed the synthesis and evaluation of magnetic nanoparticles for targeted drug delivery.

**Quantitative Data Summary** 

Parameter	Value	Standard Deviation
Nanoparticle Size (hydrodynamic)	150 nm	± 12 nm
Zeta Potential	-25 mV	± 3 mV
Drug Loading Capacity	15%	± 2.1%
Drug Encapsulation Efficiency	85%	± 4.5%
In Vitro Drug Release at 24h (pH 5.5)	60%	± 5.2%
In Vitro Drug Release at 24h (pH 7.4)	25%	± 3.1%

## **Experimental Protocols**

### Foundational & Exploratory



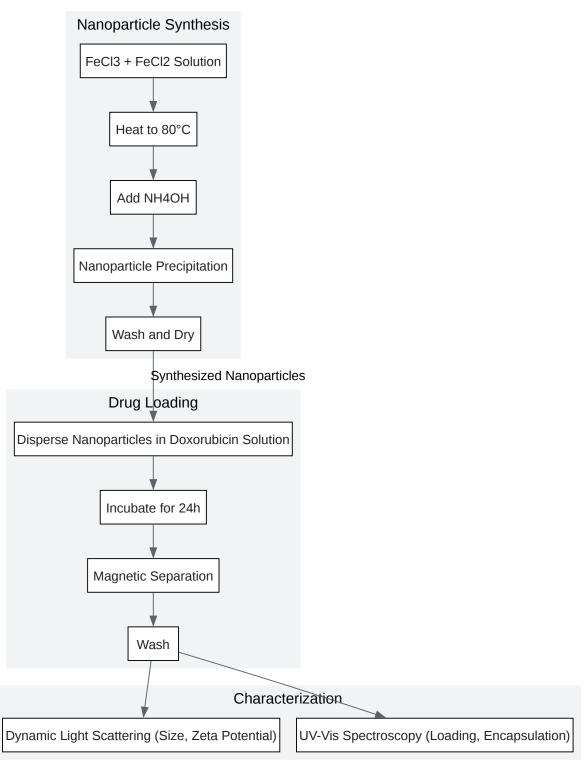


- 1. Nanoparticle Synthesis: Magnetic iron oxide nanoparticles were synthesized via a coprecipitation method. Briefly, a 2:1 molar ratio of ferric chloride (FeCl<sub>3</sub>) and ferrous chloride (FeCl<sub>2</sub>) was dissolved in deionized water. The solution was heated to 80°C under a nitrogen atmosphere with vigorous stirring. Ammonium hydroxide was then added dropwise to induce the precipitation of the nanoparticles. The resulting nanoparticles were washed with deionized water and ethanol and then dried.
- 2. Drug Loading: The synthesized nanoparticles were dispersed in a solution of the model drug, doxorubicin, in phosphate-buffered saline (PBS) at pH 7.4. The mixture was incubated for 24 hours at room temperature with gentle shaking. The drug-loaded nanoparticles were then separated by magnetic decantation and washed with PBS to remove any unloaded drug.
- 3. Characterization: The hydrodynamic size and zeta potential of the nanoparticles were determined using dynamic light scattering (DLS). The drug loading capacity and encapsulation efficiency were quantified by measuring the absorbance of the supernatant using UV-Vis spectroscopy.
- 4. In Vitro Drug Release: The in vitro drug release profile was evaluated at two different pH values (5.5 and 7.4) to simulate the acidic tumor microenvironment and physiological conditions, respectively. Drug-loaded nanoparticles were placed in a dialysis bag and incubated in the respective buffer solutions at 37°C. At predetermined time intervals, aliquots of the release medium were collected and the concentration of the released drug was measured by UV-Vis spectroscopy.

## **Experimental Workflow Diagram**

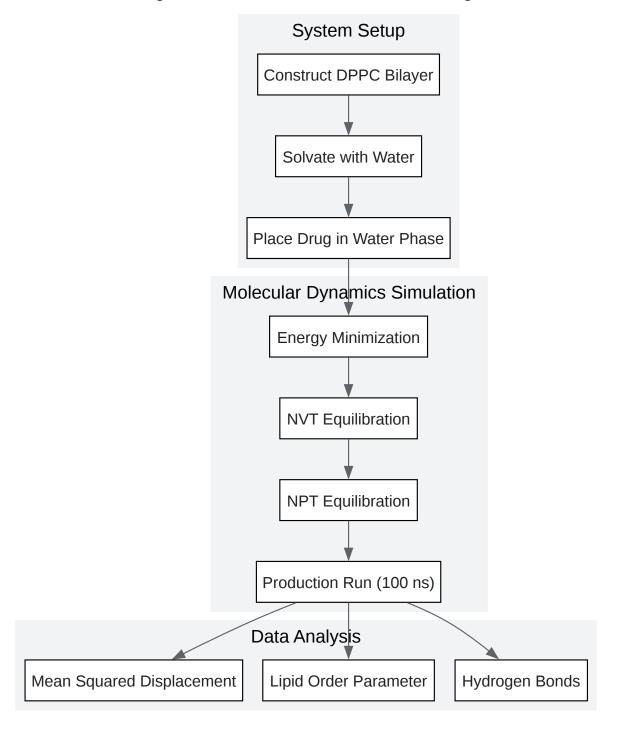


#### Nanoparticle Synthesis and Drug Loading Workflow



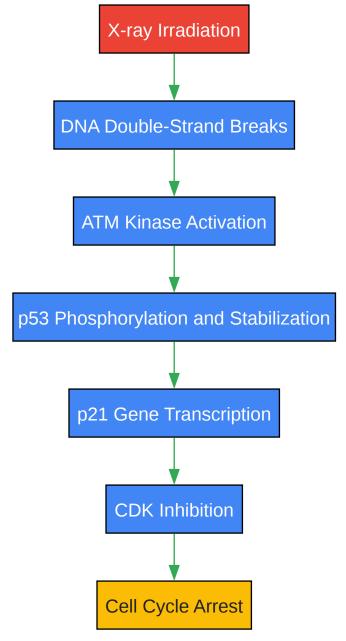


#### **Drug-Membrane Interaction Simulation Logic**





## p53 Signaling Pathway Activation by X-ray Irradiation



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